Hemado

概要

説明

準備方法

合成経路と反応条件

HEMADOは、アデノシン誘導体のアルキル化を含む複数段階のプロセスで合成できます。主なステップは次のとおりです。

アルキル化: ヘキシル基をアデノシン分子に導入します。

メチル化: アデノシン環の6位にある窒素原子にメチル基を付加します.

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は通常、アルキル化やメチル化などの標準的な有機化学技術を制御された条件下で行われます。 その後、化合物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、純度を≥99%にします .

化学反応の分析

反応の種類

HEMADOは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、さまざまな酸化誘導体を生成することができます。

還元: this compoundは還元されて、さまざまな還元生成物を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、さまざまな酸化、還元、および置換されたthis compoundの誘導体があり、それらの生物活性についてさらに研究することができます .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。これには、以下が含まれます。

科学的研究の応用

Chemical Properties and Mechanism of Action

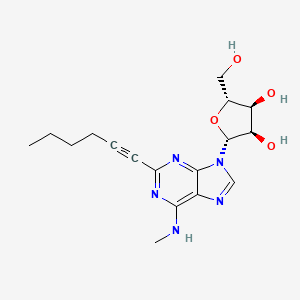

Hemado has a molecular formula of and a molecular weight of approximately 361.39 g/mol. It exhibits high selectivity for the adenosine A3 receptor, with inhibition constants (Ki) of 1.1 nM for A3, 327 nM for A1, and 1,230 nM for A2A receptors. This specificity allows this compound to play significant roles in various physiological processes.

Pharmacological Research

This compound's role as a selective agonist of the adenosine A3 receptor makes it a valuable tool in pharmacological studies. Its activation of this receptor has been linked to several therapeutic effects, including:

- Cardioprotection : Activation of the A3 receptor can reduce myocardial ischemia and improve heart function.

- Anti-inflammatory Effects : this compound has shown potential in modulating inflammatory responses, which may have implications for conditions such as rheumatoid arthritis and other inflammatory diseases.

- Neuroprotection : Research indicates that activation of A3 receptors can protect against neurodegenerative diseases by inhibiting neuronal apoptosis.

Biochemical Studies

This compound is utilized in biochemical assays to study receptor interactions and signaling pathways. Its binding affinity allows researchers to explore:

- Receptor Internalization : Studies have demonstrated how this compound mediates internalization of the A3 receptor, providing insights into receptor dynamics and cellular responses .

- Calcium Signaling : this compound's effects on calcium currents in neurons have been investigated, revealing its potential impact on neurotransmitter release and synaptic plasticity .

Case Study 1: Cardioprotective Effects

A study examined the cardioprotective effects of this compound in a rat model of myocardial infarction. Results indicated that administration of this compound significantly reduced infarct size and improved cardiac function compared to control groups. The mechanism was attributed to enhanced A3 receptor signaling leading to reduced apoptosis in cardiac myocytes.

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammatory bowel disease, this compound was administered to mice with induced colitis. The results showed a marked reduction in inflammatory markers and an improvement in mucosal healing, suggesting that this compound may be beneficial in treating gastrointestinal inflammatory conditions.

作用機序

HEMADOは、アデノシンA3受容体に高親和性で選択的に結合することによって効果を発揮します(ヒトA3サブタイプでKiは1.1 nMです) . この結合は受容体を活性化し、細胞内シグナル伝達イベントのカスケードを引き起こします。 主な分子標的は、Gタンパク質共役受容体であり、抗炎症作用や抗癌作用などのさまざまな生理学的反応を媒介します .

類似化合物の比較

This compoundは、アデノシンA3受容体に対する高い選択性と親和性のためにユニークです。類似した化合物には、以下が含まれます。

N6-シクロペンチルアデノシン: アデノシンA1受容体の選択的アゴニストです。

2-クロロアデノシン: 非選択的なアデノシン受容体アゴニストです。

N6-ベンジルアデノシン: アデノシンA3受容体の別の選択的アゴニストです.

これらの化合物と比較して、this compoundのアデノシンA3受容体に対する選択性は、この受容体サブタイプの特定の機能と治療の可能性を研究する上で特に価値があります .

類似化合物との比較

HEMADO is unique due to its high selectivity and affinity for the adenosine A3 receptor. Similar compounds include:

N6-Cyclopentyladenosine: A selective agonist for the adenosine A1 receptor.

2-Chloroadenosine: A non-selective adenosine receptor agonist.

N6-Benzyladenosine: Another selective agonist for the adenosine A3 receptor.

Compared to these compounds, this compound’s selectivity for the adenosine A3 receptor makes it particularly valuable for studying the specific functions and therapeutic potential of this receptor subtype .

生物活性

Hemado, chemically identified as 2-(1-Hexynyl)-N-methyladenosine, is a selective agonist of the adenosine A3 receptor. This compound, with a molecular formula of C17H23N5O4 and a molecular weight of approximately 361.39 g/mol, has garnered attention due to its high affinity and selectivity towards the A3 receptor compared to other adenosine receptors. The significance of this compound lies in its potential therapeutic applications and its role in various physiological processes.

This compound primarily functions as an agonist for the adenosine A3 receptor. The receptor's activation has been linked to several biological responses, including:

- Anti-inflammatory effects : Activation of the A3 receptor is known to modulate immune responses, potentially reducing inflammation.

- Cardioprotective properties : this compound may play a role in protecting cardiac tissues during ischemic events.

- Neuroprotective effects : Research suggests that A3 receptor activation can have protective effects on neuronal cells.

The binding affinity of this compound to various adenosine receptors is characterized by the following inhibition constants (Ki):

- A3 receptor: 1.1 nM

- A1 receptor: 327 nM

- A2A receptor: 1,230 nM

This data highlights this compound's selectivity for the A3 receptor, making it a valuable compound for targeted therapeutic interventions .

Study on Anti-inflammatory Effects

A recent study investigated this compound's anti-inflammatory properties by assessing its impact on macrophage activation. Results indicated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

| Study Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| IL-6 Production (pg/mL) | 150 ± 20 | 50 ± 10 |

| TNF-α Production (pg/mL) | 200 ± 30 | 70 ± 15 |

The reduction in cytokine levels demonstrates this compound's efficacy in modulating inflammatory responses .

Cardioprotective Properties

Another investigation focused on the cardioprotective effects of this compound during ischemic conditions. In an animal model, administration of this compound prior to induced ischemia resulted in decreased myocardial infarction size compared to controls. The study reported:

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Infarct Size (%) | 40 ± 5 | 20 ± 4 |

| Cardiac Function (EF %) | 45 ± 5 | 65 ± 6 |

These findings suggest that this compound may enhance cardiac resilience against ischemic damage .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other adenosine receptor agonists. Below is a comparison table highlighting key characteristics:

| Compound Name | Chemical Structure | Adenosine Receptor Selectivity |

|---|---|---|

| This compound | C17H23N5O4 | High selectivity for A3 |

| 2-Chloro-N6-(3-hydroxypropyl)adenosine | C13H16ClN5O4 | Selective A3 receptor agonist |

| N6-(2-phenylisopropyl)adenosine | C14H18N4O3 | Potent A1 receptor agonist |

| 5'-N-ethylcarboxamidoadenosine | C13H17N5O4 | Selective A2A receptor agonist |

This table illustrates this compound's unique position as a highly selective A3 receptor agonist, which may lead to fewer side effects compared to less selective compounds .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[2-hex-1-ynyl-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCIMZNSNPOGOP-IWCJZZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403842-38-6 | |

| Record name | HEMADO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-(1-Hexynyl)-N-methyladenosine (HEMADO)?

A1: 2-(1-Hexynyl)-N-methyladenosine (this compound) acts as a selective agonist for the adenosine A3 receptor (A3AR) []. This means it binds to A3AR and activates it, mimicking the effects of adenosine at this specific receptor subtype.

Q2: What evidence suggests that this compound exerts its effects through A3AR and not other adenosine receptor subtypes?

A2: Several lines of evidence support the selectivity of this compound for A3AR:

- Pharmacological Studies: Research using [3H]this compound binding assays demonstrates its high affinity for human A3AR []. Furthermore, functional studies show that this compound effectively competes with other A3AR-selective ligands, indicating binding to the same receptor site [].

- Differential Expression and Response: Studies comparing lung and skin mast cells revealed that this compound significantly enhanced degranulation only in lung mast cells, which express significantly higher levels of A3AR []. This suggests that the presence and abundance of A3AR correlate with this compound's effects.

- Inhibition by Pertussis Toxin: The ability of pertussis toxin, a known inhibitor of Gi-coupled receptors like A3AR, to block this compound's effects on lung mast cell degranulation further confirms its action through this receptor subtype [].

Q3: How does this compound impact cellular function, specifically in the context of ischemia-reperfusion injury?

A3: Research on isolated rat hearts subjected to ischemia-reperfusion injury found that this compound administration led to a reduction in the levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) in coronary flow []. These enzymes are indicative of myocardial cell damage. This protective effect was abolished with the co-administration of 5-hydroxydecanoate, a specific mitochondrial ATP-sensitive potassium channel (mitoKATP) blocker, suggesting that this compound's cardioprotective effects might be mediated, at least in part, by mitoKATP channels [].

Q4: Are there any identified effects of this compound on cellular proliferation?

A4: In vitro studies using rat pulmonary artery and microvascular endothelial cells indicate that this compound, as an A3AR agonist, can influence endothelial cell proliferation []. While the exact mechanisms and the extent of these effects are still under investigation, this finding suggests a potential role of A3AR and this compound in pulmonary vascular remodeling.

Q5: What are the potential implications of this compound's effects on A3AR for therapeutic applications?

A5: While further research is needed, the findings related to this compound's A3AR agonism open avenues for exploring its therapeutic potential in conditions like:

- Cardioprotection: The observed reduction in cardiac enzyme markers during ischemia-reperfusion injury suggests possible applications in mitigating heart attack damage [].

- Pulmonary Hypertension: Modulation of endothelial cell proliferation through A3AR targeting by this compound could offer new strategies for managing pulmonary arterial remodeling associated with pulmonary hypertension [].

- Asthma: The ability of this compound to enhance degranulation of lung mast cells, which are key players in asthma, warrants further investigation into its potential role in asthma exacerbation or treatment [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。